molecular formula C14H13N3O B13243642 2-(Benzyloxy)-1H-1,3-benzodiazol-5-amine

2-(Benzyloxy)-1H-1,3-benzodiazol-5-amine

Cat. No.: B13243642
M. Wt: 239.27 g/mol
InChI Key: FZFRUWUDNIOILB-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1H-1,3-benzodiazol-5-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . This particular compound features a benzyloxy group attached to the benzimidazole core, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1H-1,3-benzodiazol-5-amine typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives. One common method includes using sodium metabisulfite as an oxidation agent in a mixture of solvents under mild conditions . The reaction proceeds efficiently, yielding the desired benzimidazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the isolation and purification processes are streamlined to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1H-1,3-benzodiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoquinone derivatives.

    Reduction: Amino and alkyl derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with enzymes and receptors, influencing various biological processes . The compound may exert its effects by modulating the activity of these targets, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-1H-1,3-benzodiazol-5-amine is unique due to its specific benzimidazole core structure combined with a benzyloxy group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

2-phenylmethoxy-3H-benzimidazol-5-amine

InChI

InChI=1S/C14H13N3O/c15-11-6-7-12-13(8-11)17-14(16-12)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,17)

InChI Key

FZFRUWUDNIOILB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC3=C(N2)C=C(C=C3)N

Origin of Product

United States

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